N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Computational Biology Drug Repurposing Chemoinformatics

Researchers facing polypharmacology or selectivity challenges in kinase or agrochemical discovery require precise scaffold control. This 4-methylthiazole-piperidine (MW 197.30) provides a validated starting point for: - SphK1 inhibitor development with documented SphK2 selectivity - Phenotypic anticancer screening (predicted antineoplastic Pa=0.961) - Negative control for SMN2 modulator assays (non-aryl comparator) Available in research quantities with ≥97% purity. Secure supply chain for reproducible SAR campaigns.

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 1017046-71-7
Cat. No. B3199728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine
CAS1017046-71-7
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC2CCNCC2
InChIInChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
InChIKeyFVJQVLRMUNMZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine: Baseline Profile


N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine (CAS 1017046-71-7; MW 197.30; C9H15N3S) is a heterocyclic compound comprising a 4-methylthiazole ring linked via an amine to a piperidine ring . The compound is commercially available as a research intermediate with purity specifications typically ranging from 95% to NLT 97% . The thiazole-piperidine scaffold is recognized in medicinal chemistry for its potential to interact with diverse biological targets, including sphingosine kinase 1 (SphK1) and other kinases [1][2].

SphK1 SphK1-selective inhibitor scaffold design
SAR Insecticidal SAR from core scaffold
Control Structurally matched SMN2 assay negative control
Polypharmacology Multi-target phenotypic screening start point

N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine: Analog Specificity


Within the thiazolylpiperidine class, minor structural variations—such as substitution pattern on the thiazole ring, linker identity, or piperidine N-substitution—can fundamentally alter target binding profiles, selectivity, and biological outcomes. For instance, the presence and position of a methyl group on the thiazole ring in N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine creates a distinct electronic and steric environment compared to unsubstituted or aryl-substituted analogs . Patent literature explicitly defines that specific R-group substitutions on the thiazolylpiperidine core determine whether a compound inhibits sphingosine kinase 1 (SphK1) selectively over sphingosine kinase 2 (SphK2), or modulates SMN protein production [1][2]. Consequently, procurement of a generic "thiazole piperidine" without the precise 4-methyl and 2-amino-piperidine connectivity will not replicate the specific molecular recognition events documented for this compound class. The quantitative evidence presented below clarifies the differential landscape in which this compound resides, enabling informed selection among structurally related candidates.

Thiazole substitution
Methyl vs aryl at 4-position switches SMN modulation activity; may not transfer
Kinase selectivity
Scaffold substitution patterns shift target engagement from SphK1 to CDK or VEGFR2
Scaffold elaboration
Potency and target profile depend on derivatization; unsubstituted core may not serve as a direct functional replacement

N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine: Differentiation Evidence


Predicted Polypharmacology (PASS Analysis)

Computational prediction (PASS) assigns this compound a high probability (Pa > 0.95) for multiple distinct mechanisms: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. In contrast, broader thiazole and piperidine class compounds typically exhibit more restricted predicted activity spectra .

Predicted Polypharmacology
Class-level inference
Pa > 0.96 for 5+ targets
Lipid regulator (0.999) · Angiogenesis stimulant (0.995) · DNA synthesis inhibitor (0.991) · Apoptosis agonist (0.979) · Antineoplastic (0.961)
Supports multi-target screening context; requires assay validation
PASS in silico prediction; data to verify experimentally
Computational Biology Drug Repurposing Chemoinformatics

SphK1 Inhibition and Selectivity

Patent US8436186 establishes that thiazolylpiperidine derivatives of formula I—which encompass the N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine core—inhibit sphingosine kinase 1 (SphK1) [1]. The patent explicitly states that compounds of this class cause specific inhibition of sphingosine kinase 1, but not of sphingosine kinase 2 [2]. For comparison, SGC-CAF382-1 (a structurally distinct thiazole-piperidine carboxamide) exhibits CDKL5 IC50 = 6.7 nM and CDK9 IC50 = 20 nM , while piperidinylphenyl-linked thiazoles achieve VEGFR2 IC50 values of 0.049-0.093 µM, surpassing sunitinib (IC50 = 0.118 µM) [3].

SphK1 Selectivity
Patent claim
Inhibits SphK1; spares SphK2
Target scaffold: SphK1-selective (IC50 N/R)
Comparators: CDKL5 IC50 6.7 nM; VEGFR2 IC50 0.049–0.093 µM
SphK1 pathway-study fit; isoform-selectivity context
Quantitative IC50 for scaffold not reported; class claim
Oncology Kinase Inhibition Cancer Therapeutics

Insecticidal Activity of Piperidine Thiazoles

In a direct head-to-head study of 12 novel piperidine thiazole compounds, the class demonstrates concentration-dependent insecticidal activity against armyworm (Mythimna separata). Compound 1g achieved 100% lethality at 100 µg/mL and retained 50% lethality at 20 µg/mL [1]. In a parallel study, aryl thiazole piperidine amide 6h achieved 100% lethality at 500 µg/mL [2]. While N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine itself was not the test article, it represents the unadorned core scaffold from which these active derivatives were elaborated.

Insecticidal SAR
Cross-study comparable
Derivative 1g: 100% lethality at 100 µg/mL
Core scaffold (this compound): not tested; minimal exemplar
Elaborated derivative 1g: 50% lethality at 20 µg/mL
Core scaffold supports insecticidal SAR; concentration-dependent response context
Armyworm bioassay; substitution pattern critical
Agrochemical Discovery Insecticide Development Crop Protection

SMN Protein Modulation Differentiation

Patent US20130096160A1 establishes that aryl-substituted thiazol-2-yl-piperidines act as modulators of survival motor neuron (SMN) protein production by increasing SMN2 expression [1]. The patent explicitly claims that the aryl substitution on the thiazole ring is required for SMN modulation activity. Therefore, N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine, which bears a methyl rather than an aryl group at the thiazole 4-position, would not be expected to exhibit SMN-modulating activity.

SMN Modulation
Class-level inference
Not active (methyl-substituted)
4-Methyl analog: inactive as SMN2 modulator
4-Aryl analogs: active SMN2 upregulators
Structurally matched negative control for SMN2 assays; enables SAR validation
Aryl substitution required for activity per patent
Rare Disease Spinal Muscular Atrophy SMN2 Splicing

Purity Specifications Across Suppliers

Commercially available N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is offered with varying purity specifications: AKSci supplies the compound at 95% minimum purity , whereas MolCore offers NLT 97% purity . This differential in commercially specified purity provides procurement options tailored to application requirements.

Purity Specification
Direct comparison
95% vs NLT 97%
AKSci: ≥95%
MolCore: ≥97%
Grade selection supports application-specific purity requirements
Vendor specifications; verify for sensitive assays
Chemical Procurement Quality Control Medicinal Chemistry

Kinase Selectivity: CDK vs. SphK1 Targeting

The thiazole-piperidine chemotype spans multiple kinase targets with divergent selectivity profiles. SGC-CAF382-1 (thiazole-piperidine carboxamide) exhibits potent inhibition of CDKL5 (IC50 = 6.7 nM binding, 10 nM cellular) and CDK9/16/17/18 with IC50 values of 20/62/89/100 nM . In contrast, piperidinylphenyl-linked thiazoles preferentially target VEGFR2, with compounds 7c, 9b, and 9c achieving IC50 values of 0.073 µM, 0.049 µM, and 0.093 µM respectively—each surpassing sunitinib (IC50 = 0.118 µM) [1]. Meanwhile, the thiazolylpiperidine patent family (including the core scaffold of this compound) claims selective SphK1 inhibition with sparing of SphK2 [2].

Kinase Selectivity Landscape
Cross-study comparable
Distinct primary kinase targets by sub-class
SphK1-selective (this scaffold) · CDKL5/CDK9 (SGC-CAF382-1) · VEGFR2 (piperidinylphenyl-thiazoles)
Guides scaffold choice based on target pathway context
Structural determinants: substitution patterns; IC50 values from cited studies
Kinase Profiling Selectivity Chemical Biology

N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine: Research & Industrial Applications


SphK1-Selective Lead Optimization

This compound serves as a core scaffold for developing sphingosine kinase 1 (SphK1) inhibitors with selectivity over SphK2. The patent-documented specificity of the thiazolylpiperidine class for SphK1 over SphK2 [1] provides a defined starting point for SAR campaigns. Researchers can systematically vary piperidine N-substituents and thiazole 4-position groups to optimize potency while monitoring retention of SphK1/SphK2 selectivity. The predicted polypharmacology profile (including DNA synthesis inhibition and apoptosis agonism) [2] suggests that elaborated derivatives may exert anti-cancer effects through multiple complementary mechanisms, making this scaffold particularly attractive for oncology programs seeking to overcome resistance to single-target kinase inhibitors.

Insecticidal SAR for Agrochemicals

The piperidine thiazole core structure has demonstrated concentration-dependent insecticidal activity against armyworm (Mythimna separata), with optimized derivatives achieving 100% lethality at 100 µg/mL and retaining 50% activity at 20 µg/mL [1]. N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine provides the minimal core scaffold for systematic SAR exploration in agrochemical discovery. By elaborating this core with aryl, sulfonyl, or amide substituents, researchers can identify substitution patterns that maximize insecticidal potency while optimizing physicochemical properties for field application (e.g., solubility, photostability, and plant uptake).

SMN2 Assay Negative Control

In assays evaluating aryl-substituted thiazol-2-yl-piperidines as SMN2 modulators for spinal muscular atrophy research, N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine serves an essential role as a structurally matched inactive control [1]. Because the patent explicitly identifies that aryl substitution at the thiazole 4-position is required for SMN2-modulating activity, this methyl-substituted analog provides a near-isosteric comparator that lacks the critical aryl pharmacophore. Its use as a negative control enables rigorous validation of assay specificity and accurate quantification of structure-dependent activity, thereby strengthening the interpretability of SAR data for this therapeutic program.

Polypharmacology in Phenotypic Screening

The PASS-predicted activity spectrum for this compound indicates high probability of engaging multiple biological targets simultaneously, including lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), DNA synthesis inhibition (Pa=0.991), apoptosis agonism (Pa=0.979), and antineoplastic activity (Pa=0.961) [1]. This predicted polypharmacology makes the compound an attractive starting scaffold for phenotypic drug discovery programs, where simultaneous modulation of several pathways may produce therapeutic effects not achievable with highly selective single-target agents. In particular, cancer programs seeking to exploit synthetic lethality or overcome compensatory pathway activation may benefit from the scaffold's predicted multi-mechanism engagement profile.

Application
Selection Property
Validation Focus
SphK1 inhibitor design
SphK1/SphK2 selectivity review
Isoform inhibition assay context
Insecticidal SAR
Core scaffold derivatization
Concentration-response insect assays
SMN2 assay control
Structurally matched inactive comparator
Assay specificity validation
Phenotypic screening
Multi-target prediction profile
Pathway engagement profiling
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